2,6-二甲基-3-(苯甲氧基)-苯胺

描述

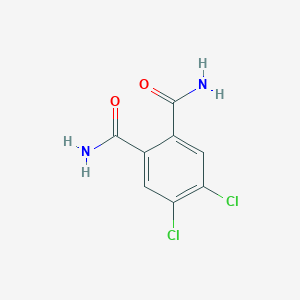

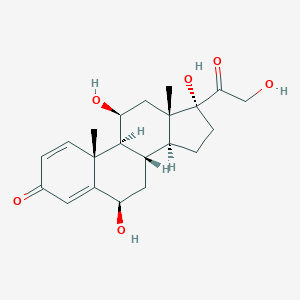

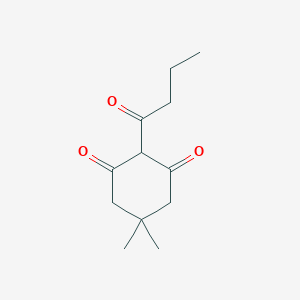

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that belongs to the family of anilines. It is commonly known as DMPA and is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.

科学研究应用

Synthesis of Cyclization Products

This compound can be used in the synthesis of cyclization products. For instance, it has been used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process led to the isolation of a new, unexpected compound, which was then characterized and used in subsequent steps to yield a new product .

Inhibitor of Salicylate Synthase

The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This research is part of ongoing studies on chromane derivatives as inhibitors of this enzyme .

Synthesis of Liquid-Crystalline Compounds

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in the synthesis of new liquid-crystalline compounds . These compounds have been investigated for their mesomorphic properties, which are influenced by the length of the terminal alkyloxy chain .

Drug Development

This compound is a versatile chemical that can be used in various scientific research applications, including drug development. Its intricate structure allows for diverse applications, making it a valuable asset in the realm of scientific exploration.

Enzyme Studies

The compound can also be used in enzyme studies. Its unique structure can interact with various enzymes, providing valuable insights into their functions and mechanisms.

Peptide Synthesis

“3-(Benzyloxy)-2,6-dimethylaniline” can be used in peptide synthesis. Peptides are crucial in biological research and pharmaceutical development, and this compound can aid in the synthesis of complex peptides.

Synthesis of Fragrance and Flavoring Agents

Material Science

The compound can be used in the development of new materials . For instance, it has been used in the synthesis of new liquid-crystalline compounds, which have potential applications in material science .

作用机制

Target of Action

It’s known that benzylic compounds often participate in reactions involving free radicals . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Mode of Action

Based on the general behavior of benzylic compounds, it can be inferred that this compound might interact with its targets through free radical mechanisms . The compound could potentially undergo oxidation and reduction reactions at the benzylic position .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways.

Result of Action

It’s known that reactions involving benzylic compounds can lead to various molecular transformations, such as the formation of new carbon-carbon bonds .

Action Environment

It’s known that the reactivity of benzylic compounds can be influenced by various factors, including temperature, solvent, and the presence of catalysts .

属性

IUPAC Name |

2,6-dimethyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQUVMDZUGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2,6-dimethylaniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)

![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)